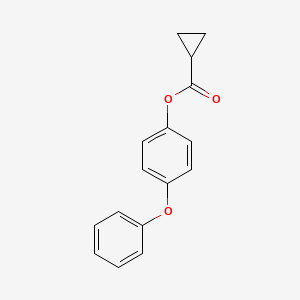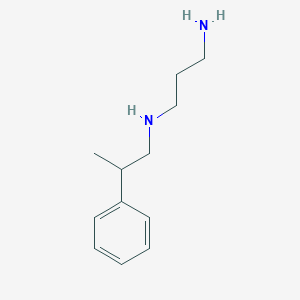
2-(4-Methylcyclohexylidene)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylcyclohexylidene)butanenitrile is an organic compound belonging to the nitrile family It features a butanenitrile backbone with a 4-methylcyclohexylidene substituent
准备方法
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production methods for nitriles often involve the ammoxidation of alkanes or alkenes. This process involves the reaction of an alkane or alkene with ammonia and oxygen in the presence of a catalyst to form the corresponding nitrile.
化学反应分析
Types of Reactions
Oxidation: Nitriles can be oxidized to amides or carboxylic acids under specific conditions.
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nitriles can undergo nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Sodium or potassium cyanide in ethanol is commonly used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学研究应用
2-(4-Methylcyclohexylidene)butanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Pharmaceuticals: Nitriles are often used in the synthesis of pharmaceutical compounds due to their reactivity and versatility.
Agriculture: Nitriles can be used in the synthesis of agrochemicals, including herbicides and pesticides.
作用机制
The mechanism of action of 2-(4-Methylcyclohexylidene)butanenitrile involves its reactivity as a nitrile. The -CN group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, including reductions, oxidations, and substitutions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
相似化合物的比较
Similar Compounds
- 2-(2-Methylcyclohexylidene)malononitrile
- 2-(4-(tert-Butyl)cyclohexylidene)malononitrile
- 2-(4-Methylcyclohexylidene)acetonitrile
- 3-(Cyanomethylene)cyclobutanecarbonitrile
Uniqueness
2-(4-Methylcyclohexylidene)butanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions and reactivity that may not be observed in other similar nitriles.
属性
CAS 编号 |
63967-58-8 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC 名称 |
2-(4-methylcyclohexylidene)butanenitrile |
InChI |
InChI=1S/C11H17N/c1-3-10(8-12)11-6-4-9(2)5-7-11/h9H,3-7H2,1-2H3 |
InChI 键 |
ZHXHBWPAXSQPHT-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C1CCC(CC1)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine](/img/structure/B14482481.png)
![2-[(Acetyloxy)acetyl]phenyl acetate](/img/structure/B14482487.png)
![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)

sulfanium chloride](/img/structure/B14482511.png)
![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)



